![molecular formula C31H60N6O4Si3 B12063667 N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12063667.png)
N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide
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Overview
Description
N’-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide is a complex organic compound characterized by its multiple tert-butyl(dimethyl)silyl groups. These groups are known for their steric bulk and protective properties in organic synthesis. The compound is a derivative of purine, a fundamental structure in biochemistry, and is often used in advanced synthetic chemistry and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide typically involves multiple steps:
Protection of Hydroxyl Groups: The initial step involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Formation of the Oxolane Ring: The protected intermediates are then subjected to cyclization reactions to form the oxolane ring.
Purine Derivatization: The purine moiety is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves the coupling of the purine derivative with N,N-dimethylmethanimidamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the purine moiety.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
N’-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N’-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide: Similar in structure but with variations in the protective groups.
N’-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide: Differing in the purine derivative used.
Uniqueness
The uniqueness of N’-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide lies in its multiple tert-butyl(dimethyl)silyl groups, which provide steric protection and enhance its stability in various chemical reactions.
Biological Activity
N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide (CAS Number: 1612841-25-4) is a complex organic compound with significant potential in biological applications. Its structure incorporates a purine base and a tetrahydrofuran derivative with multiple tert-butyldimethylsilyl (TBDMS) groups, enhancing its stability and solubility in organic solvents. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₃₁H₆₀N₆O₄Si₃ |
Molecular Weight | 665.1 g/mol |
CAS Number | 1612841-25-4 |
The presence of bulky silyl groups not only stabilizes the compound but also affects its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases involved in cancer progression and inflammatory responses. This inhibition is critical as it may lead to reduced tumor growth and metastasis.
- Antiviral Activity : Certain derivatives have demonstrated efficacy against viral infections by interfering with viral replication processes.
- Antioxidant Properties : The compound may exhibit antioxidant activity, which can protect cells from oxidative stress-related damage.
Study 1: Inhibition of IRAK4 Kinase
A recent study (WO2023131167A1) explored the use of similar compounds to inhibit IRAK4 kinase, which plays a pivotal role in inflammatory signaling pathways. The results indicated that such inhibitors could reduce inflammation in cellular models, suggesting therapeutic potential for treating autoimmune diseases.
Study 2: Antiviral Efficacy
Research on related purine derivatives has shown promising antiviral activity against several viruses. For instance, compounds targeting the replication mechanisms of RNA viruses have been highlighted for their potential use in antiviral therapies.
Binding Affinity Studies
Binding affinity studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate the interactions between this compound and various biological targets. These studies are crucial for understanding the pharmacodynamics and optimizing the therapeutic efficacy of the compound.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(9-(2R,3R,4S,5S)-4-(tert-butyldimethylsilyl)oxy)-5-hydroxymethyl-tetrahydrofuran | Similar purine base; different hydroxymethyl group | Hydroxymethyl enhances water solubility |
1-(2R,3R,4S,5S)-3-(tert-butyldimethylsilyloxy)-4-hydroxy-tetrahydrofuran | Contains a hydroxy group instead of silyl ethers | Potentially more reactive due to hydroxy group |
N-(9-(2R,3S,4S)-5-(hydroxymethyl)tetrahydrofuran | Lacks silyl protection; features hydroxymethyl | Increased polarity may affect biological activity |
This table highlights how modifications around the purine scaffold can significantly influence biological activity and physical properties.
Properties
Molecular Formula |
C31H60N6O4Si3 |
---|---|
Molecular Weight |
665.1 g/mol |
IUPAC Name |
N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C31H60N6O4Si3/c1-29(2,3)42(12,13)38-18-22-24(40-43(14,15)30(4,5)6)25(41-44(16,17)31(7,8)9)28(39-22)37-21-34-23-26(35-20-36(10)11)32-19-33-27(23)37/h19-22,24-25,28H,18H2,1-17H3/b35-20-/t22-,24-,25-,28-/m1/s1 |
InChI Key |
LKINTERSOPTZRM-LBCUGJNRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)/N=C\N(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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